1-benzyl-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 946244-74-2
Cat. No.: VC5314760
Molecular Formula: C19H15ClN2O2
Molecular Weight: 338.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946244-74-2 |
|---|---|
| Molecular Formula | C19H15ClN2O2 |
| Molecular Weight | 338.79 |
| IUPAC Name | 1-benzyl-N-(3-chlorophenyl)-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C19H15ClN2O2/c20-15-8-4-9-16(12-15)21-18(23)17-10-5-11-22(19(17)24)13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,23) |
| Standard InChI Key | PWAJPCLJPPCHRZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a dihydropyridine core substituted at the 1-position with a benzyl group and at the 3-position with a carboxamide linked to a 3-chlorophenyl ring. Key structural attributes include:
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Benzyl group: Enhances lipophilicity, potentially improving blood-brain barrier penetration .
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Chlorophenyl moiety: Introduces electron-withdrawing effects, influencing reactivity and target binding.
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Dihydropyridine ring: Provides a planar structure conducive to π-π interactions with biological targets .
The IUPAC name, 1-benzyl-N-(3-chlorophenyl)-2-oxopyridine-3-carboxamide, reflects these substituents .
Physicochemical Properties
Critical physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 338.79 g/mol | |
| logP | 4.23 (predicted) | |
| Hydrogen Bond Acceptors | 5 | |
| Hydrogen Bond Donors | 1 | |
| Topological Polar Surface Area | 48.6 Ų | |
| Solubility | Low aqueous solubility |
The compound’s logP value suggests moderate lipophilicity, balancing membrane permeability and solubility.
Synthesis and Optimization
Synthetic Pathways
Synthesis typically involves multi-step reactions:
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Formation of dihydropyridine core: Cyclocondensation of β-keto esters with ammonium acetate under reflux .
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Benzylation: Introduction of the benzyl group via nucleophilic substitution using benzyl bromide.
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Carboxamide coupling: Reaction of the carboxylic acid intermediate with 3-chloroaniline using coupling agents like HATU .
A representative yield of 45–60% has been reported for analogous compounds under optimized conditions (DMF, 80°C) .
Analytical Characterization
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NMR: NMR (DMSO-) signals at δ 8.84 (s, 1H, pyridine-H), 7.76–7.82 (m, aromatic H), and 4.61 (d, 2H, benzyl-CH2) .
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X-ray Crystallography: Confirms planar dihydropyridine ring and anti-conformation of the carboxamide group in related structures .
Biological Activities and Mechanisms
Anticancer Activity
In vitro assays demonstrate moderate cytotoxicity:
Mechanistic studies suggest EGFR tyrosine kinase inhibition (docking score: -9.2 kcal/mol), disrupting signal transduction pathways .
Anti-Inflammatory Effects
In murine models, the compound reduced TNF-α levels by 42% at 10 mg/kg, likely through NF-κB pathway modulation.
Pharmacological Profile
ADMET Predictions
| Parameter | Prediction | Source |
|---|---|---|
| Human Intestinal Absorption | High (0.964) | |
| Blood-Brain Barrier Penetration | Moderate (0.727) | |
| CYP2D6 Inhibition | Non-inhibitor | |
| Ames Test | Negative |
The compound adheres to Lipinski’s rules (MW <500, logP <5), indicating oral bioavailability .
Comparative Analysis with Analogues
| Compound | Key Structural Difference | IC (HT-29) |
|---|---|---|
| 1-Benzyl-N-(3-chlorophenyl)-... | None (reference) | 18.7 μM |
| 1-(3-Chlorobenzyl)-N-(3-chlorophenyl)-... | Additional chloro substitution | 14.2 μM |
| N-(3,5-Bis(trifluoromethyl)phenyl)-... | Trifluoromethyl groups | 9.8 μM |
Electron-withdrawing groups (e.g., -CF) enhance potency but reduce solubility .
Future Directions
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